tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-azabicyclo[2.2.1]heptan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZTZRCJEKIRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 1 Azabicyclo 2.2.1 Heptan 3 Ylcarbamate and Its Analogs
Retrosynthetic Strategies for the 1-Azabicyclo[2.2.1]heptane Core
Retrosynthetic analysis is a critical first step in devising a viable synthetic route to the 1-azabicyclo[2.2.1]heptane framework. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors.
The primary retrosynthetic disconnection for the 1-azabicyclo[2.2.1]heptane core involves breaking the bond between the nitrogen atom and one of the bridgehead carbons, or a carbon adjacent to the bridgehead. A common strategy reveals a substituted cyclohexane (B81311) or piperidine ring as a key precursor. ugent.be
One logical disconnection approach involves severing the C2-N1 and C6-N1 bonds, which simplifies the bicyclic structure to a substituted cyclohexane derivative. For instance, a key retrosynthetic plan developed by Heugebaert et al. for an azabicyclo[2.2.1]heptane core involves an intramolecular nucleophilic substitution as the final step. ugent.be This approach identifies a cyanated piperidine derivative with a leaving group on the side chain as the immediate precursor. This, in turn, can be traced back to a 4-oxocyclohexane derivative. ugent.be
Another powerful strategy begins with a disubstituted cyclohexane. For example, a 1-amino-3,4-dihalocyclohexane derivative can be identified as a suitable precursor for an intramolecular cyclization leading to the bicyclic system. ugent.beacs.org This approach is particularly relevant for the synthesis of the target carbamate (B1207046), as it allows for the direct installation of the protected amine functionality on the cyclohexane ring before cyclization.
These retrosynthetic strategies are summarized in the table below:
| Target Structure | Disconnection Strategy | Key Precursor Identified |
| 1-Azabicyclo[2.2.1]heptane Core | Intramolecular Nucleophilic Substitution | Substituted Piperidine (e.g., with cyano and mesylate groups) |
| 1-Azabicyclo[2.2.1]heptane Core | Intramolecular Base-Mediated Heterocyclization | 1-Amino-3,4-dihalocyclohexane derivative |
| 1-Azabicyclo[2.2.1]heptan-3-one | Acid-catalyzed Ring Closure | 1-Benzylperhydropyrano[3,4-c]pyrrol-4-one |
The 1-azabicyclo[2.2.1]heptane system is a bridged bicyclic amine, analogous to norbornane, and possesses significant ring strain. This inherent strain and the rigid, boat-like conformation of the six-membered ring must be carefully considered during synthetic design. The formation of the bicyclic system requires the nitrogen atom's lone pair to attack a carbon atom in a specific spatial orientation, which can be energetically unfavorable.
The rigidity of the framework means that the substituents' stereochemistry on the precursor ring is crucial for successful cyclization. For the final bond formation to occur, the nucleophilic amine and the leaving group must be able to achieve an anti-periplanar arrangement to allow for an efficient SN2 reaction. ugent.be This stereochemical requirement dictates the synthetic design from the earliest stages, often necessitating stereoselective reactions to prepare the cyclohexane precursor with the correct relative configuration. ugent.beacs.org The challenges associated with forming this strained system mean that intramolecular reactions are generally favored over intermolecular approaches, as they can better overcome the entropic barrier to cyclization.
Intramolecular Cyclization Routes
Among the most effective methods for constructing the 1-azabicyclo[2.2.1]heptane core is through intramolecular cyclization, where a suitably functionalized acyclic or monocyclic precursor is induced to form the bicyclic structure.
A robust and frequently employed method for synthesizing the 7-azabicyclo[2.2.1]heptane skeleton (an isomer of the 1-azabicyclo structure, but illustrating the same core principles) involves the base-mediated heterocyclization of N-protected 3,4-dibromocyclohexan-1-amine derivatives. ugent.beacs.orgresearchgate.netacs.orgepa.gov This method has proven to be a convenient route to the desired bicyclic compounds. acs.orgresearchgate.netacs.orgepa.gov
The general process begins with the bromination of an N-protected cyclohex-3-en-1-amine, which generates a mixture of diastereomeric dibromides. ugent.be After separation, the desired diastereomer is treated with a strong base, such as sodium hydride (NaH), to induce intramolecular cyclization via a double SN2 reaction, yielding the bicyclic product. ugent.beacs.orgacs.org For example, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF provides 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in a 52% yield. acs.orgacs.orgepa.govingentaconnect.comresearchgate.net
The mechanism of the base-mediated heterocyclization is a sequential double nucleophilic substitution. First, the base deprotonates the nitrogen of the carbamate, increasing its nucleophilicity. The resulting amide anion then attacks one of the bromine-bearing carbons (e.g., C4), displacing the bromide ion in an intramolecular SN2 reaction to form a five-membered pyrrolidine (B122466) ring. This is followed by a second intramolecular SN2 reaction where the nitrogen attacks the remaining brominated carbon (C3), closing the second ring and forming the bicyclic system.
The stereochemical outcome of this reaction is highly dependent on the configuration of the starting dibromocyclohexane derivative. acs.orgacs.org For the cyclization to proceed efficiently, the nucleophilic nitrogen and the leaving group (bromide) must adopt an anti-periplanar orientation for both SN2 steps. This is why the relative stereochemistry of the substituents on the cyclohexane ring is critical. ugent.be
Studies have shown that only the cis-3,trans-4-dibromocyclohex-1-yl carbamate diastereomer successfully cyclizes to the desired 7-azabicyclo[2.2.1]heptane framework. acs.orgacs.org In contrast, when the trans-3,cis-4-dibromo diastereomer is subjected to the same reaction conditions, it yields different products, such as oxazole or oxa-azabicyclo structures, due to competing reactions involving the carbamate's oxygen atom. ugent.beacs.orgacs.org This highlights the stringent stereochemical requirements of the cyclization.
The choice of the nitrogen-protecting group has a significant effect on the efficiency and outcome of the base-mediated heterocyclization. acs.orgresearchgate.netacs.org The protecting group must be stable to the initial bromination conditions and must activate the nitrogen sufficiently for the cyclization while preventing side reactions.
The tert-butoxycarbonyl (Boc) group is commonly used and has been shown to be effective. acs.orgresearchgate.netingentaconnect.com The reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride successfully yields the corresponding 7-Boc-protected azabicyclo[2.2.1]heptane derivative. acs.orgacs.org
However, the outcome can be highly structure-dependent. When other alkyl carbamate protecting groups are used on the trans-3,cis-4-dibromo isomer, the reaction is often controlled by the nucleophilic attack of the carbamate's oxygen atom, leading to the formation of undesired byproducts like benzooxazolone and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives. acs.orgacs.org In contrast, using a 2,2,2-trifluoroacetamide protecting group can lead to very clean reactions, affording either the 7-azabicyclo[2.2.1]heptane or the 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives in good yields, depending on the starting diastereomer. acs.orgacs.org
The following table summarizes the effect of the protecting group and substrate stereochemistry on the reaction outcome:
| N-Protecting Group | Substrate Stereochemistry | Base/Solvent | Major Product(s) | Yield |
| tert-Butoxycarbonyl (Boc) | cis-3,trans-4-dibromo | NaH/DMF | 2-Bromo-7-Boc-7-azabicyclo[2.2.1]heptane | 52% acs.orgacs.org |
| tert-Butoxycarbonyl (Boc) | trans-3,cis-4-dibromo | NaH/DMF | Benzooxazolone, 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives | Low acs.orgacs.org |
| 2,2,2-Trifluoroacetamide | cis-3,trans-4-dibromo | NaH/DMF | 7-Azabicyclo[2.2.1]heptane derivative | Good acs.orgacs.org |
| 2,2,2-Trifluoroacetamide | trans-3,cis-4-dibromo | NaH/DMF | 2-Oxa-4-azabicyclo[3.3.1]non-3-ene derivative | Good acs.orgacs.org |
Nucleophilic Displacement Reactions on Pyrrolidine Scaffolds
One of the primary strategies for constructing the 1-azabicyclo[2.2.1]heptane core involves forming the second ring through an intramolecular nucleophilic displacement on a pre-existing pyrrolidine scaffold. This approach leverages the rich chemistry of pyrrolidine derivatives, which can be sourced from the chiral pool, allowing for enantioselective syntheses.
Formation of the Bicyclic System via Sulfonate Esters
A well-established method for creating the bicyclic system is through the intramolecular cyclization of a pyrrolidine derivative bearing a sulfonate ester. This strategy relies on the conversion of a hydroxyl group into a potent leaving group, such as a mesylate or tosylate, which is subsequently displaced by a nucleophile tethered to the pyrrolidine ring.
An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives begins with the readily available trans-4-hydroxy-L-proline. rsc.org The key steps involve the transformation of the hydroxyproline into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. In this process, the hydroxyl group is converted to a methanesulfonate (B1217627) (mesylate) ester. This sulfonate is then displaced by an enolate anion. The resulting product is further modified through reduction of the ester to an alcohol, followed by another sulfonylation of the newly formed primary alcohol. The final ring closure is achieved upon the removal of the N-tert-butoxycarbonyl (Boc) protecting group, which allows the pyrrolidine nitrogen to act as an intramolecular nucleophile, displacing the second sulfonate ester and forming the bicyclic structure. rsc.org
A similar strategy has been employed starting from the Diels-Alder adduct of methyl 2-benzamidoacrylate and Danishefsky's diene. unirioja.esunirioja.es The resulting cyclohexanone derivative is reduced to an alcohol, which is then converted to its methanesulfonate. A base-promoted internal nucleophilic displacement of the mesylate group by the amide nitrogen leads to the formation of the 7-azabicyclo[2.2.1]heptane system in high yield. unirioja.es While this example forms a 7-aza analog, the principle of using an intramolecular nucleophilic displacement of a sulfonate ester to form the bicyclic core is a shared and effective strategy.
Table 1: Synthesis via Sulfonate Ester Displacement
| Starting Material | Key Intermediate | Cyclization Trigger | Product | Ref |
|---|---|---|---|---|
| trans-4-hydroxy-L-proline | (3R)-N-(Boc)-3-methylsulfonyloxypyrrolidine derivative with a tethered sulfonate ester | Deprotection of pyrrolidine nitrogen | (4R)-1-azabicyclo[2.2.1]heptane derivative | rsc.org |
Epoxide Cyclization Strategies
The ring-opening of epoxides by internal nucleophiles provides a powerful and stereospecific method for the synthesis of heterocyclic systems. In the context of azabicyclo[2.2.1]heptanes, a pyrrolidine or cyclohexane precursor containing an epoxide ring can undergo intramolecular cyclization initiated by a nitrogen or carbon nucleophile to forge the bicyclic framework.
Recent advancements have demonstrated that cyclic γ-epoxy alcohols can be converted into oxa- and aza-bicyclo[2.2.1]heptanes. acs.org A catalytic system can facilitate a skeletal rearrangement where the hydroxyl group opens the epoxide, and a subsequent double-nucleophilic displacement mechanism leads to the bicyclic product. For the synthesis of 2-azabicyclo[2.2.1]heptanes, this methodology has been applied to γ-epoxy amines, achieving good yields and high diastereocontrol. acs.org
Furthermore, chiral phosphoric acid-catalyzed enantioselective ring-opening of meso-epoxides has been developed to produce 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. nih.gov This approach highlights the utility of epoxide cyclization in accessing chiral, non-racemic bicyclic amines, with the resulting hydroxyl and amide groups providing useful handles for further chemical modification. While these examples primarily yield 2-aza analogs, the underlying principle of intramolecular epoxide opening is a viable strategy for accessing various isomers of the azabicyclo[2.2.1]heptane core.
Intramolecular Amidation or Carbamate Formation for Ring Closure
The formation of an amide or carbamate bond in an intramolecular fashion is a common strategy for closing heterocyclic rings. To construct the azabicyclo[2.2.1]heptane skeleton, a precursor molecule must be designed with an amine and a carboxylic acid (or its derivative) positioned to facilitate the cyclization into the bicyclic lactam.
One synthetic approach reported the preparation of a 2-azabicyclo[3.2.1]octane system via intramolecular amide formation. rsc.org A cyclopentane derivative bearing an amine and a tethered ester was heated to 200 °C to induce cyclization, forming the bicyclic lactam in 87% yield. Although this creates a related [3.2.1] system, the core concept of using a thermally induced intramolecular amidation for ring closure is a key strategy. The stability and conformational properties of amide bonds within the 7-azabicyclo[2.2.1]heptane system have been studied extensively, revealing that the bicyclic framework can induce nitrogen pyramidalization, which affects the properties of the amide bond. nih.govfigshare.com This inherent strain and conformational bias must be considered when designing intramolecular amidation strategies for the synthesis of these compact bicyclic systems.
Diels-Alder Cycloaddition Approaches to Azabicyclo[2.2.1]heptane Derivatives
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been effectively applied to the construction of the azabicyclo[2.2.1]heptane core. This approach typically involves the reaction of a diene with a dienophile, where one of the components contains the nitrogen atom that will become the bridgehead or part of the bicyclic system.
Strategies with N-Protected Pyrroles as Dienophiles
Pyrroles are aromatic heterocycles and are generally poor dienes in Diels-Alder reactions. However, the attachment of an electron-withdrawing group to the pyrrole nitrogen, such as a tert-butoxycarbonyl (Boc) or sulfonyl group, reduces its aromaticity and enhances its reactivity as a diene. This activation allows N-protected pyrroles to react with various dienophiles to form the 7-azabicyclo[2.2.1]heptadiene skeleton, which can be subsequently reduced to the desired saturated system. nih.govrsc.org
The reaction of N-Boc-pyrrole with dienophiles like p-toluenesulfonylacetylene has been used to generate the Diels-Alder adduct, which serves as a precursor to a variety of functionalized aminocyclohexenes and conduramines. acs.org Similarly, intramolecular Diels-Alder reactions have been employed to generate further molecular complexity. researchgate.net However, the reaction can be challenging; attempts to react N-Boc pyrrole with certain dienophiles under thermal or Lewis acid conditions have sometimes failed to produce the desired cycloadduct, instead yielding Michael addition products. nih.govrsc.org The choice of dienophile is therefore critical for a successful cycloaddition.
Table 2: Diels-Alder Reactions with N-Protected Pyrroles
| N-Protected Pyrrole | Dienophile | Conditions | Product Type | Ref |
|---|---|---|---|---|
| N-Boc-pyrrole | p-Toluenesulfonylacetylene | Thermal | 7-Azabicyclo[2.2.1]heptadiene | acs.org |
| N-Boc-pyrrole | Ethyl 3-bromopropiolate | 90 °C, neat | 7-Azabicyclo[2.2.1]heptadiene | rsc.org |
Utilization of Substituted Dienes in Cycloaddition Reactions
An alternative Diels-Alder strategy involves the reaction of a substituted diene with a dienophile containing the nitrogen atom. This approach is particularly useful for constructing the 7-azabicyclo[2.2.1]heptane skeleton when the dienophile is an acrylic acid derivative.
For example, the reaction of Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) with methyl 2-benzamidoacrylate serves as a key step in the synthesis of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es This cycloaddition forms a six-membered ring which, after several transformations including an intramolecular nucleophilic displacement, yields the final bicyclic product. The use of hydroquinone as a polymerization inhibitor was found to improve the yield of this reaction significantly. unirioja.es This methodology demonstrates the power of the Diels-Alder reaction to rapidly build the cyclic precursor necessary for the eventual formation of the azabicyclo[2.2.1]heptane core.
Hydrogenation and Reduction Pathways
Formation of the saturated 1-azabicyclo[2.2.1]heptane skeleton often involves the reduction of unsaturated precursors or the reductive cyclization of specifically configured intermediates. These pathways are critical for establishing the desired stereochemistry and structural integrity of the bicyclic system.
Catalytic hydrogenation is a widely employed method for the synthesis of the 1-azabicyclo[2.2.1]heptane core from unsaturated precursors, such as those containing a double bond within the bicyclic frame (e.g., azabicyclo[2.2.1]heptenes). This process typically involves the use of a metal catalyst to facilitate the addition of hydrogen across the double bond, leading to the saturated analog.
A common approach involves the hydrogenation of an enone intermediate. For instance, the hydrogenation of methyl 1-benzamido-4-oxocyclohex-2-ene-1-carboxylate, a precursor to the azabicyclic system, can be achieved using 10% palladium on carbon (Pd/C) as a catalyst in dichloromethane at room temperature. This reaction proceeds quantitatively to yield the saturated ketone, which is a key intermediate for further transformations. unirioja.es This method is advantageous for its high yield and the relative ease of removing the heterogeneous catalyst by filtration.
The conditions for catalytic hydrogenation can be tailored to the specific substrate and desired outcome. For example, the reduction of 2-aza-5-phenylbicyclo[2.2.1]hept-2-ene derivatives has been performed over palladium on carbon in ethyl acetate and triethylamine, yielding a mixture of reduced products. ucla.edu The choice of catalyst, solvent, and additives can influence the reaction's efficiency and stereoselectivity.
Table 1: Examples of Catalytic Hydrogenation in Azabicyclo[2.2.1]heptane Synthesis
| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 1-benzamido-4-oxocyclohex-2-ene-1-carboxylate | 10% Pd/C | CH₂Cl₂ | Atmospheric pressure, 24h, RT | Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate | Quantitative | unirioja.es |
| 2-Aza-5-phenylbicyclo[2.2.1]hept-2-ene derivative | Pd/C | Ethyl acetate / Triethylamine | 28h, 25°C | Mixture of reduced products | 82% | ucla.edu |
| (1S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-3-one | 10% Pd/C | Ethyl acetate | H₂ atmosphere, 24h, 20°C | Saturated lactam | Quantitative |
An alternative strategy for constructing the 1-azabicyclo[2.2.1]heptane framework involves the reductive cyclization of quaternary ammonium salts. This pathway leverages radical cyclization mechanisms to form the bicyclic ring system.
In this approach, a monocyclic precursor, such as a substituted piperidine, is converted into a quaternary ammonium salt bearing a radical precursor (e.g., an iodomethyl or phenylselenomethyl group). Treatment of this salt with a radical initiator, commonly tributyltin hydride, generates an α-ammonio radical. This radical intermediate then undergoes an intramolecular cyclization to form the bridged bicyclic structure. nih.govacs.org
For example, 1-methyl-1-iodomethyl-4-methylene-1-azoniacyclohexyl iodide serves as a suitable precursor. Its reaction with tributyltin hydride induces a cyclization that yields a quaternary derivative of the 1-azabicyclo[2.2.1]heptyl system. nih.gov Subsequent dequaternization steps, such as Hofmann elimination, can then provide the neutral 1-azabicyclo[2.2.1]heptane scaffold. nih.gov This method is particularly useful for creating the bridgehead nitrogen characteristic of this heterocyclic system.
Protecting Group Chemistry in Azabicyclo[2.2.1]heptane Synthesis
The synthesis of complex molecules like tert-butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate, which contains multiple reactive sites, necessitates a sophisticated use of protecting groups. These groups temporarily mask a functional group to prevent it from reacting while other parts of the molecule are being modified.
The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group strategy in the synthesis of azabicyclo[2.2.1]heptane derivatives. unirioja.esacs.org It is frequently used to protect the nitrogen atom of the bicyclic amine, preventing its participation in undesired side reactions. researchgate.netingentaconnect.com
Key Functions of the Boc Group:
Deactivation of Nucleophilicity: Amines are nucleophilic and can react with electrophiles. By converting the amine to a carbamate, the Boc group effectively renders the nitrogen non-nucleophilic, allowing other functional groups to undergo selective reactions. organic-chemistry.org
Stability: The Boc group is stable to a wide range of reaction conditions, including many catalytic hydrogenations, reductions, and nucleophilic reactions, making it a robust choice for multi-step syntheses. organic-chemistry.org
Facilitating Purification: The increased lipophilicity imparted by the Boc group can aid in the purification of intermediates by chromatography.
Controlled Deprotection: A significant advantage of the Boc group is its lability under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid), while remaining stable to basic and hydrogenolytic conditions. This allows for its selective removal at a desired stage of the synthesis without disturbing other acid-sensitive groups. organic-chemistry.org
In the synthesis of various azabicyclo[2.2.1]heptanes, the amine is often protected with Boc anhydride ((Boc)₂O) in the presence of a base. arkat-usa.orgmdpi.com For instance, the synthesis of 7-azabicyclo[2.2.1]hept-2-ene, an intermediate for the natural product epibatidine (B1211577), is achieved from a Boc-protected dibromocyclohexylcarbamate precursor. acs.org
Table 2: Application of Boc Protection in Azabicyclo[2.2.1]heptane Synthesis
| Starting Material | Reagent | Purpose | Subsequent Step | Reference |
|---|---|---|---|---|
| Amino ester hydrochloride | (Boc)₂O, Et₃N | Protection of secondary amine | Further functionalization | arkat-usa.org |
| D,L-Serine methyl ester hydrochloride | (Boc)₂O, Na₂CO₃·10H₂O | Protection of primary amine | Resolution and further synthesis | unirioja.es |
| tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH | N-protection facilitates intramolecular cyclization | Formation of 2-bromo-7-Boc-7-azabicyclo[2.2.1]heptane | acs.org |
When a molecule contains multiple functional groups of the same type (e.g., two different amines), an orthogonal protection strategy is required. This involves using protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.org This allows for the selective deprotection and modification of one functional group while others remain protected.
In the context of synthesizing functionalized 1-azabicyclo[2.2.1]heptane derivatives, a common orthogonal pairing is the Boc group and the benzyloxycarbonyl (Cbz or Z) group.
Boc Group: Removed under acidic conditions (e.g., TFA).
Cbz Group: Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).
This strategy is exemplified in the synthesis of a protected glutamic acid analogue based on the 7-azabicyclo[2.2.1]heptane scaffold. nih.gov In this synthesis, the bridgehead nitrogen is protected with a Cbz group, while another functional group elsewhere in the molecule is protected as a tert-butyl ester (structurally related to the Boc group and also acid-labile). This allows for the selective removal of the Cbz group via hydrogenation without affecting the tert-butyl ester. Conversely, the tert-butyl ester could be removed with acid without cleaving the Cbz group.
Stereochemical Aspects in the Synthesis and Structure of Tert Butyl 1 Azabicyclo 2.2.1 Heptan 3 Ylcarbamate
Enantioselective Synthesis Strategies
The creation of enantiomerically pure tert-butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate relies on methods that can establish a specific absolute configuration at the chiral centers. These strategies are broadly categorized into chiral pool synthesis, asymmetric catalysis, and kinetic resolution.
Chiral Pool Synthesis from Natural Precursors (e.g., L-Proline Derivatives)
Chiral pool synthesis leverages the inherent chirality of readily available natural products to construct complex chiral molecules. semanticscholar.org L-proline, a proteinogenic α-amino acid, is a common and inexpensive starting material for this approach. semanticscholar.orgresearchgate.net Its well-defined stereocenter serves as a template to induce chirality in the target azabicyclic system.
The synthesis often begins with the conversion of a precursor like trans-4-hydroxy-L-proline into a key intermediate, for example, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org This intermediate then undergoes a series of reactions, including nucleophilic substitution and reduction, followed by a final intramolecular cyclization step to yield the desired (4R)-1-azabicyclo[2.2.1]heptane core. rsc.org The stereochemistry of the final product is directly inherited from the starting L-proline derivative. This "self-reproduction of chirality" is an efficient method for producing enantiomerically pure compounds without the need for external chiral auxiliaries. researchgate.net
Table 1: Key Steps in a Representative Chiral Pool Synthesis
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | trans-4-hydroxy-L-proline | (Boc)₂O, MsCl | (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine | Protection and activation |
| 2 | Sulfonate ester intermediate | Enolate anion | (3R)-pyrrolidinylacetic esters | Carbon chain extension |
| 3 | Ester intermediates | Reducing agent (e.g., LiAlH₄) | Corresponding alcohols | Functional group conversion |
| 4 | Alcohol intermediates | MsCl, Et₃N | Corresponding sulfonate esters | Activation for cyclization |
Asymmetric Catalysis in Azabicyclo[2.2.1]heptane Formation
Asymmetric catalysis offers a powerful and direct route to enantiopure azabicyclic frameworks by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. Various catalytic systems have been developed for the formation of the azabicyclo[2.2.1]heptane skeleton.
One notable method involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. researchgate.net This process desymmetrizes the achiral starting material to produce the bicyclic amine with high levels of enantioselectivity. researchgate.net Another effective strategy is the hetero-Diels-Alder reaction, which can construct the bicyclic system with excellent stereocontrol. Furthermore, palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, have been successfully employed to synthesize oxygenated derivatives of 2-azabicyclo[2.2.1]heptane. researchgate.net These catalytic methods are highly sought after for their efficiency and ability to generate stereochemical complexity from simple precursors.
Kinetic Resolution Methods
Kinetic resolution is a technique used to separate a racemic mixture of a chiral intermediate by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) is a particularly effective method, often employing lipases due to their high enantioselectivity and mild reaction conditions. nih.govnih.govacs.org
In a typical EKR for a precursor to this compound, a racemic alcohol is subjected to a lipase-catalyzed transesterification. nih.govresearchgate.net The enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), selectively acylates one enantiomer at a much faster rate than the other. nih.govresearchgate.net This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be easily separated. This method has demonstrated excellent enantioselectivity, often achieving E values (enantiomeric ratio) greater than 200. nih.govnih.gov
Table 2: Lipase Screening for Kinetic Resolution of a Carbamate (B1207046) Precursor
| Lipase Source | Time (h) | Conversion (%) | Enantiomeric Excess (S)-alcohol (%) | Enantiomeric Excess (R)-acetate (%) | E Value |
|---|---|---|---|---|---|
| Candida antarctica (CAL-B) | 12 | 47 | 88 | >99 | >200 |
| Candida antarctica (CAL-B) | 24 | 50 | >99 | >99 | >200 |
| Pseudomonas fluorescens | 24 | 15 | 18 | >99 | 23 |
| Porcine pancreas | 24 | <5 | - | - | - |
Data adapted from a representative enzymatic kinetic resolution study. researchgate.net
Diastereoselective Control in Bicyclic Formation
The formation of the 1-azabicyclo[2.2.1]heptane ring system involves the creation of multiple stereocenters, making diastereoselective control crucial. The relative stereochemistry of the substituents on the bicyclic core is dictated during the key intramolecular cyclization step.
An effective strategy for achieving high diastereocontrol involves the cyclization of cyclic γ-epoxy-alcohols or amines. researchgate.netacs.org The use of a binary catalytic system, such as an aminotriphenolate Al(III) complex combined with a bromide salt, can deliver the target azabicyclo[2.2.1]heptane with high yields and excellent diastereoselectivity. acs.org The stereochemical outcome of the cyclization is governed by the geometry of the starting material and the transition state of the ring-closing reaction, which directs the nucleophilic attack to form one diastereomer preferentially over the other.
Conformational Analysis of the 1-Azabicyclo[2.2.1]heptane System
The 1-azabicyclo[2.2.1]heptane core is a rigid, strained bicyclic system. Its structure is characterized by a boat-like conformation of the six-membered ring, which is locked in place by the bridging nitrogen atom. smolecule.com This inherent rigidity significantly limits the conformational flexibility of the molecule compared to monocyclic or acyclic systems.
Impact of Bicyclic Rigidity on Molecular Geometry
The rigidity of the azabicyclo[2.2.1]heptane framework has a profound impact on its molecular geometry and, consequently, its chemical and biological properties. researchgate.net This constrained conformation fixes the spatial arrangement of substituents, which is a key feature in its utility as a scaffold in medicinal chemistry. By reducing the number of accessible conformations, the entropic penalty upon binding to a biological receptor is minimized, potentially leading to higher binding affinity.
The bridgehead nitrogen atom introduces significant strain into the system, causing deviations from ideal tetrahedral bond angles. This strain and the fixed geometry result in well-defined and predictable spatial relationships between different parts of the molecule. The steric environment is also precisely controlled; for instance, substituents in the exo and endo positions have distinct and fixed orientations. This conformational rigidity is a defining characteristic of the 1-azabicyclo[2.2.1]heptane system, influencing its synthesis and its role as a constrained building block. researchgate.netu-tokyo.ac.jp
Nitrogen Pyramidalization and Amide Bond Planarity in Derivatives
The rigid bicyclic framework of 1-azabicyclo[2.2.1]heptane derivatives imposes significant geometric constraints that lead to notable deviations from the typically planar amide bond. In derivatives of the closely related 7-azabicyclo[2.2.1]heptane system, the bicyclic structure induces a pyramidal geometry at the amide nitrogen atom. d-nb.infonih.gov This phenomenon, known as nitrogen pyramidalization, is a consequence of the strained C-N-C bond angle within the bicyclic system. nih.gov
Unlike typical acyclic or monocyclic amides where the nitrogen atom adopts a planar sp2 hybridization to maximize resonance stabilization with the carbonyl group, the nitrogen in these bicyclic amides is forced into a more sp3-like, pyramidal configuration. nih.govfigshare.com This distortion disrupts the n(N) → π*(C=O) electron delocalization, which is responsible for the planarity and high rotational barrier of the amide bond. nih.gov
The consequence of this nitrogen pyramidalization is a significant reduction in the rotational barrier around the amide C-N bond. nih.govnih.gov Studies on N-benzoyl-7-azabicyclo[2.2.1]heptanes have shown that these rotational barriers are considerably lower (~17 kcal/mol) compared to those in conventional planar amides (>20 kcal/mol). nih.gov This increased facility of amide bond rotation means that these molecules can more readily interconvert between cis and trans amide conformations. d-nb.inforesearchgate.net The degree of pyramidalization and the resulting rotational barrier can be influenced by substituents on the bicyclic core and on the acyl group. nih.gov
Despite the non-planar nature and reduced resonance stabilization, which might suggest chemical instability, amides based on the 7-azabicyclo[2.2.1]heptane scaffold have been found to be surprisingly resistant to base-catalyzed hydrolysis. mdpi.com This stability, coupled with their unique conformational properties, makes them valuable as conformationally constrained mimics of β-proline in peptide and polymer chemistry. mdpi.comresearchgate.net
| Compound Type | Amide Nitrogen Geometry | Typical Rotational Barrier (kcal/mol) |
|---|---|---|
| Conventional Planar Amides | Planar (sp2-like) | >20 |
| 7-Azabicyclo[2.2.1]heptane Amides | Pyramidal (sp3-like) | ~17 |
Chirality and Enantiomeric Purity Assessment in Synthetic Products
The 1-azabicyclo[2.2.1]heptane core is inherently chiral, and the substituents on the ring create multiple stereocenters. For this compound, the stereochemistry at positions 1 (the bridgehead carbon), 3 (bearing the carbamate), and 4 (the other bridgehead carbon) is critical. The synthesis of specific stereoisomers is a key challenge and a primary focus of synthetic strategies. unirioja.es
The production of enantiomerically pure azabicyclo[2.2.1]heptane derivatives often begins with chiral starting materials or employs asymmetric synthesis methodologies. unirioja.es For instance, the Diels-Alder reaction, a common method for constructing the bicyclic framework, can be rendered stereoselective. unirioja.escdnsciencepub.com Another approach involves the resolution of a racemic mixture, which can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. unirioja.es
Once the chiral product is synthesized, assessing its enantiomeric purity is paramount. The most common and reliable method for this determination is chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.
The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomeric peaks. researchgate.net For the related compound 2-azabicyclo[2.2.1]hept-5-en-3-one, a Chiralcel OD-H column with a mobile phase of n-hexane and isopropanol (B130326) was effective. researchgate.net The separated enantiomers can be detected using UV and optical rotation detectors. The enantiomeric excess (ee) is then calculated from the relative peak areas of the two enantiomers in the chromatogram. Method validation ensures the accuracy, precision, and robustness of the purity assessment. researchgate.net
| Technique | Principle | Application Example |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one on a Chiralcel OD-H column. researchgate.net |
| Diastereomeric Salt Formation and Crystallization | Separation of diastereomers based on differences in solubility. | Resolution of enantiomers in the synthesis of 2-hydroxy-7-azabicyclo[2.2.1]-heptane-1-carboxylic acids. unirioja.es |
Advanced Spectroscopic Characterization in Elucidating Tert Butyl 1 Azabicyclo 2.2.1 Heptan 3 Ylcarbamate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For a molecule like tert-butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate, with its rigid bicyclic core and multiple stereocenters, advanced NMR techniques are essential.
Advanced 1H and 13C NMR Techniques for Stereochemical Assignment
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments. The chemical shifts (δ) would indicate the electronic environment of each proton. For instance, protons near the electron-withdrawing carbamate (B1207046) group and the bridgehead nitrogen would be expected to appear at a lower field (higher ppm value). The rigid bicyclic structure would result in complex splitting patterns (multiplicity) due to spin-spin coupling between neighboring protons, with the coupling constants (J values) being highly dependent on the dihedral angles between them, which is crucial for determining the endo or exo stereochemistry of the carbamate substituent. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically around 1.4 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique environment. The chemical shift of the carbonyl carbon in the carbamate group would be found significantly downfield (typically 150-160 ppm). The carbons of the bicyclic frame would appear in the aliphatic region, with their specific shifts influenced by their proximity to the nitrogen atom and the carbamate group. The quaternary carbon and the methyl carbons of the tert-butyl group would also be readily identifiable.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Regions
| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| tert-Butyl H | ¹H NMR | ~1.4 | Singlet |
| Bicyclic CH, CH₂ | ¹H NMR | 1.5 - 4.0 | Multiplets |
| Carbamate NH | ¹H NMR | 4.5 - 5.5 | Broad Singlet |
| tert-Butyl CH₃ | ¹³C NMR | ~28 | Quartet |
| Bicyclic CH, CH₂ | ¹³C NMR | 25 - 70 | - |
| tert-Butyl Quaternary C | ¹³C NMR | ~80 | Singlet |
Two-Dimensional NMR Spectroscopy for Connectivity and Conformation
2D NMR experiments are critical for unambiguously assigning the signals from the complex ¹H and ¹³C spectra and establishing the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Cross-peaks in a COSY spectrum would allow for the tracing of the proton network throughout the bicyclic heptane (B126788) core, confirming the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a definitive assignment of the carbon skeleton based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For instance, an HMBC correlation would be expected between the tert-butyl protons and the quaternary and carbonyl carbons of the Boc group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a rigid molecule like this, NOESY is particularly powerful for determining stereochemistry, such as the endo vs. exo orientation of the carbamate group, by observing spatial proximities between the protons on the substituent and specific protons on the bicyclic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can confirm its identity and structural features. doaj.org
The molecular formula for this compound is C₁₂H₂₂N₂O₂. Its molecular weight is approximately 226.32 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed at m/z 226 or 227, respectively.
Common fragmentation pathways for molecules containing a tert-butoxycarbonyl (Boc) group involve the loss of isobutylene (B52900) (56 Da) or the entire Boc group. doaj.org Key expected fragments would include:
Loss of isobutylene (C₄H₈): [M - 56]⁺
Loss of the tert-butyl group (C₄H₉): [M - 57]⁺
Loss of CO₂ after the loss of isobutylene: [M - 56 - 44]⁺
Cleavage of the entire Boc group: [M - 100]⁺, leading to the 1-azabicyclo[2.2.1]heptan-3-amine fragment ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound (C₁₂H₂₂N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula with high confidence.
Interactive Data Table: Predicted HRMS Fragments
| Ion Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|
| [C₁₂H₂₃N₂O₂]⁺ | 227.17540 | Protonated Molecular Ion [M+H]⁺ |
| [C₈H₁₅N₂O₂]⁺ | 171.11280 | Loss of isobutylene [M+H - C₄H₈]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the carbamate (a sharp peak around 3300-3400 cm⁻¹), the C=O (carbonyl) stretch of the carbamate (a strong, sharp peak around 1680-1720 cm⁻¹), C-N stretching, and C-O stretching bands. The C-H stretching vibrations of the aliphatic bicyclic ring and the tert-butyl group would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. westmont.edu While the C=O stretch would also be visible, the more symmetric and less polar bonds of the C-C backbone of the bicyclic system might show more prominent signals in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its structure.
The analysis would yield exact bond lengths, bond angles, and torsion angles. Crucially, it would unambiguously establish the relative stereochemistry of the chiral centers and confirm the endo or exo configuration of the carbamate substituent. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the carbamate, which govern the solid-state properties of the compound. However, no published crystal structure for this specific compound is currently available.
Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination
As this compound possesses multiple stereocenters, the determination of its enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for resolving enantiomers and quantifying the enantiomeric excess (ee).
The separation of chiral amines and their derivatives, such as carbamates, is well-established. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly effective for this purpose. yakhak.org The choice of the mobile phase is crucial for achieving optimal separation. Typically, a normal-phase mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol) is employed. nih.govresearchgate.net
To enhance resolution and improve peak shape, especially for basic compounds like amines, acidic or basic additives are often included in the mobile phase. For instance, the addition of small amounts of an acid like methanesulfonic acid can lead to the formation of ion pairs in the mobile phase, which can improve the interaction with the CSP and result in better separation. nih.gov
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Below is a representative table outlining typical HPLC conditions for the chiral separation of related bicyclic amines.
| Parameter | Description |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Methanesulfonic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
These conditions provide a starting point for developing a validated method for the precise determination of the enantiomeric excess of this compound.
Theoretical and Computational Investigations of the 1 Azabicyclo 2.2.1 Heptane Framework
Quantum Mechanical Calculations (e.g., DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometry, electronic structure, and energetic properties of molecules. For bicyclic amides, DFT has been crucial in understanding the deviations from planarity that are characteristic of these strained systems.
Unlike typical acyclic amides which exhibit a planar geometry due to resonance stabilization, the amide nitrogen in a constrained bicyclic framework like 1-azabicyclo[2.2.1]heptane is predicted to be pyramidal. This deviation from planarity is a consequence of the geometric constraints imposed by the bicyclic system, which forces the atoms of the amide bond out of a single plane.
Computational studies on the analogous 7-azabicyclo[2.2.1]heptane amides have consistently shown, through DFT calculations, that these molecules possess a non-planar, nitrogen-pyramidal structure in their ground state. mdpi.com This pyramidalization arises from the strain within the CNC angle of the bicyclic system. The distortion of the amide bond can be characterized by two key parameters: the twist angle (τ), which describes the rotation around the C-N bond, and the nitrogen pyramidalization parameter (χN), which quantifies the out-of-plane bending at the nitrogen atom. In these strained systems, a significant increase in χN is observed compared to planar amides. This distortion weakens the partial double bond character of the C-N bond, which in turn affects the reactivity and spectroscopic properties of the molecule.
Table 1: Predicted Amide Bond Distortion Parameters in Bicyclic Amides (Illustrative Data based on related systems) This table presents illustrative data based on computational studies of related 7-azabicyclo[2.2.1]heptane amides to demonstrate the expected effects of the bicyclic framework on amide geometry. Specific values for tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate would require dedicated calculations.
| Compound Type | Twist Angle (τ) | Nitrogen Pyramidalization (χN) | Reference System |
|---|---|---|---|
| Planar Acyclic Amide | ~0° | ~0° | N-methylacetamide |
| 7-Azabicyclo[2.2.1]heptane Amide | Variable | Significant (e.g., >20°) | N-benzoyl-7-azabicyclo[2.2.1]heptane |
| Predicted 1-Azabicyclo[2.2.1]heptane Carbamate (B1207046) | Expected to be significant | Expected to be significant | This compound |
Energy minimization calculations are fundamental to identifying the most stable three-dimensional arrangement of atoms in a molecule. For a molecule with a rigid core like this compound, these calculations can confirm the stability of the strained bicyclic framework and predict the preferred orientation of the tert-butylcarbamate (B1260302) side chain.
Mapping the conformational landscape involves exploring the potential energy surface of the molecule to identify various low-energy conformers and the energy barriers between them. For the 1-azabicyclo[2.2.1]heptane system, this would involve assessing the energetics of different ring conformations, although the bridged structure severely restricts flexibility. A key area of conformational analysis for this molecule would be the rotation around the C-N bond of the carbamate group. Due to the predicted nitrogen pyramidalization, the rotational barrier for this bond is expected to be lower than that of a planar amide. Computational studies can quantify this rotational barrier, providing insight into the dynamic behavior of the side chain.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with solvents, and the thermodynamics of various processes. mdpi.com While specific MD studies on this compound are not readily found in the literature, MD simulations of oligomers of related bicyclic β-amino acids have been performed. nih.govacs.org These studies have been used to investigate the solution structures and the conformational exchange between trans- and cis-amide forms. nih.govacs.org Such simulations, applied to the target molecule, could elucidate the conformational preferences of the carbamate group in different solvent environments and the dynamics of its interaction with potential binding partners.
Mechanistic Studies through Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For the 1-azabicyclo[2.2.1]heptane framework, mechanistic studies could explore various reactions, such as nucleophilic substitution at the nitrogen or reactions involving the carbamate functionality.
DFT calculations have been successfully employed to study the mechanism of base-catalyzed hydrolysis of amides in the 7-azabicyclo[2.2.1]heptane system. mdpi.com These studies revealed that despite the non-planar nature of the amide bond, which would be expected to increase reactivity, these bicyclic amides are surprisingly resistant to hydrolysis. mdpi.com The calculations indicated a high free energy of activation, attributed to a significant negative entropy of activation, suggesting a highly ordered transition state involving solvent molecules. mdpi.com Similar computational approaches could be used to predict the reactivity of the carbamate group in this compound and to understand the influence of the bicyclic framework on the reaction mechanism.
Structure-Reactivity Relationship (SRR) Modeling based on Computational Data
Structure-Reactivity Relationship (SRR) modeling aims to correlate the structural or electronic features of a series of molecules with their chemical reactivity. While comprehensive Quantitative Structure-Reactivity Relationship (QSRR) models for 1-azabicyclo[2.2.1]heptane derivatives are not widely published, computational data can provide the necessary descriptors for such models.
For instance, calculated parameters such as the degree of nitrogen pyramidalization, the C-N bond length, the charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO) could be correlated with experimentally observed reaction rates for a series of related compounds. Such models would be valuable in predicting the reactivity of new derivatives and in understanding the key structural features that govern their chemical behavior.
Applications of Bond Model Theory to Azabicyclic Amides
Bond Model Theory provides a framework for analyzing the electronic structure of molecules in terms of localized bonds and their interactions. It has been applied to amides of 7-azabicyclo[2.2.1]heptane to understand the relationship between amide non-planarity and the rotational barrier around the C-N bond.
These studies have shown a good correlation between the calculated magnitudes of electron delocalization from the nitrogen non-bonding orbital (nN) to the carbonyl π* orbital and the experimentally determined rotational barriers. The non-planarity induced by the bicyclic system reduces this nN -> π* delocalization, thereby lowering the rotational barrier compared to planar amides. This theoretical approach provides a quantitative basis for understanding how the geometric constraints of the azabicyclic framework directly influence the electronic properties and dynamic behavior of the amide bond.
Applications of Tert Butyl 1 Azabicyclo 2.2.1 Heptan 3 Ylcarbamate As a Building Block and Scaffold in Advanced Organic Synthesis
Role as a Conformationally Constrained Proline Analog
Proline is a unique proteinogenic amino acid due to its cyclic pyrrolidine (B122466) side chain, which imparts significant conformational restrictions on the peptide backbone. Tert-Butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate serves as a highly constrained analog of proline, where the bicyclic framework further limits the conformational freedom of the parent amino acid. This rigid structure is expected to strongly influence the properties of peptides into which it is incorporated, particularly by affecting the cis-trans isomerization of the amide bond involving the proline nitrogen.
The synthesis of various conformationally restricted proline analogs, including those with bicyclic and polycyclic systems, has been a significant area of research. These analogs are instrumental in studying peptide structure and function, as the imposed rigidity can enhance binding to biological targets like enzymes and receptors. The 1-azabicyclo[2.2.1]heptane skeleton, in particular, creates a fixed orientation of substituents, which can be exploited in the design of peptidomimetics and pharmacologically active compounds. Research into similar constrained systems, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, highlights the chemical interest in developing new proline analogs with tailored properties for applications in peptide design and organocatalysis. whiterose.ac.uk
Integration into Peptidomimetics and Peptide Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. The rigid scaffold of this compound is an attractive component for the design of such molecules.
By incorporating this constrained proline analog, chemists can enforce specific conformations in a peptide chain, which can be crucial for biological activity. For instance, in the development of inhibitors for enzymes like the SARS-CoV-2 3CL protease, peptidomimetic compounds have been designed that incorporate an azabicyclic ring system inspired by the [2.2.1]heptane framework. achemblock.com This strategy aims to improve pharmacokinetic properties by replacing more flexible components, like a pyrrolidine ring, with the rigid bicyclic structure. achemblock.com The integration of this scaffold allows for the precise positioning of pharmacophoric groups, potentially leading to more potent and selective therapeutic agents.
Use in the Construction of Complex Molecular Architectures
The 1-azabicyclo[2.2.1]heptane core, of which this compound is a key derivative, serves as a valuable starting material for synthesizing more complex and structurally diverse molecules. The inherent strain and defined stereochemistry of the bicyclic system can be leveraged to direct subsequent chemical transformations.
This scaffold is a key structural motif in a number of synthetic compounds, including inhibitors of rho-associated protein kinase (ROCK). wipo.int Its utility as a building block is demonstrated in its application for creating libraries of diverse chemical probes and scaffolds for drug discovery. avantorsciences.com The Boc-protected amine allows for controlled deprotection and subsequent functionalization, enabling its incorporation into larger, more intricate molecular architectures. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been used in the synthesis of epibatidine (B1211577) analogs, which are potent analgesics, showcasing the scaffold's importance in medicinal chemistry. google.com
Development of Chiral Ligands in Asymmetric Catalysis
The enantiomerically pure forms of azabicyclo[2.2.1]heptane derivatives are excellent chiral scaffolds for the development of ligands used in asymmetric catalysis. The rigid framework provides a well-defined stereochemical environment that can effectively control the enantioselectivity of metal-catalyzed reactions.
Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high enantiomeric purity. Chiral ligands derived from the 2-azabicyclo[2.2.1]heptane skeleton have been successfully applied in various asymmetric transformations.
Transition-metal-catalyzed asymmetric carbometalation of azabicyclic alkenes is an effective strategy for creating chiral building blocks. bldpharm.com For instance, iron-catalyzed enantioselective carbometalation of azabicycloalkenes has been achieved, forming optically active organozinc intermediates that can be further elaborated. bldpharm.com The unique architecture of ligands derived from this scaffold helps to create a chiral pocket around the metal center, directing the approach of reactants and leading to high stereocontrol in reactions such as allylic alkylations and cycloisomerizations. rhhz.netmdpi.comcns.ac.cn
| Reaction Type | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Iron-Catalyzed Carbometalation | Fe(acac)₃ / Chiral Phosphine (B1218219) Ligand | N-Boc-2-azabicyclo[2.2.1]hept-5-ene | Up to 99% | bldpharm.com |
| Copper-Catalyzed Allylic Alkylation | Cu-based Chiral Catalyst | Allylic Electrophiles | High | mdpi.com |
The conformational rigidity of the 1-azabicyclo[2.2.1]heptane scaffold is a key factor in its ability to induce high enantioselectivity in metal-catalyzed reactions. The fixed spatial arrangement of the coordinating atoms in the ligand derived from this scaffold minimizes conformational ambiguity, leading to a more effective transfer of chirality from the ligand to the product.
In the iron-catalyzed carbometalation of azabicycloalkenes, density functional theory (DFT) and X-ray absorption spectroscopy (XAS) analyses have revealed that the chiral phosphine ligand coordinates directly to the iron center during the carbon-carbon and carbon-metal bond-forming steps. bldpharm.com This direct coordination within a constrained environment is responsible for the observed high chiral induction. bldpharm.com The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the bicyclic core, allowing for the optimization of enantioselectivity for specific reactions.
Scaffolds for Modulating Molecular Properties (e.g., in Fluorophores)
The rigid 1-azabicyclo[2.2.1]heptane framework has been identified as a valuable scaffold for modulating the photophysical properties of fluorescent dyes. Specifically, the related 7-azabicyclo[2.2.1]heptane moiety has been used as a unique and effective dialkylamino auxochrome in rhodamine-based fluorophores. nih.gov
Auxochromes are groups that influence the light-absorbing and emitting properties of a chromophore. In many fluorophores, unwanted non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state, can reduce fluorescence quantum yield and brightness. The conformational restriction imposed by the azabicyclo[2.2.1]heptane scaffold helps to inhibit these processes. By replacing traditional, more flexible dialkylamino groups with this rigid bicyclic structure, researchers have been able to:
Increase Quantum Yield: Theoretical calculations show that the 7-azabicyclo[2.2.1]heptane moiety exhibits lower steric hindrance than a standard N,N-dimethyl group. nih.gov This structural feature minimizes spatial repulsion with the fluorophore scaffold, leading to significantly higher quantum yields. For example, a sulforhodamine dye incorporating this moiety achieved a quantum yield of 0.95 in methanol, compared to 0.65 for the traditional tetramethyl analog. nih.gov
Enhance Photostability: The rigid structure prevents the generation of photo-oxidation intermediates, which can lead to "photoblueing" or photodegradation of the dye. This results in fluorophores with superior photostability, which is crucial for demanding applications like single-molecule localization microscopy (SMLM).
This strategy of using rigid, bridged bicyclic auxochromes demonstrates how the unique structural properties of the azabicyclo[2.2.1]heptane core can be harnessed to rationally design and engineer advanced molecular materials with enhanced performance.
Future Research Directions for the 1 Azabicyclo 2.2.1 Heptane System
Development of Novel and Efficient Synthetic Routes
The advancement of applications for the 1-azabicyclo[2.2.1]heptane system is intrinsically linked to the development of more efficient and versatile synthetic methodologies. Current routes can be lengthy and may lack the desired stereochemical control. Future research should prioritize the following areas:
Catalytic Asymmetric Synthesis: A primary focus should be on the development of catalytic asymmetric methods to access enantiomerically pure 1-azabicyclo[2.2.1]heptane derivatives. This will involve the exploration of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the formation of key stereocenters during the ring-forming steps.
Green Chemistry Approaches: The integration of green chemistry principles is crucial for sustainable synthesis. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave or flow chemistry.
Novel Ring-Closing Strategies: Investigating new ring-closing strategies beyond traditional methods is essential. This could involve exploring novel intramolecular C-N bond formations, such as those mediated by radical or photoredox catalysis, to construct the bicyclic core under mild conditions.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds | Development of novel chiral ligands and organocatalysts |
| Domino and Tandem Reactions | Increased step and atom economy | Design of novel cascade sequences |
| Green Chemistry Approaches | Reduced environmental impact | Use of renewable resources and alternative energy sources |
| Novel Ring-Closing Strategies | Access to new derivatives and milder conditions | Exploration of photoredox and radical-mediated cyclizations |
Exploration of Unconventional Reactivity Patterns
The inherent ring strain and unique electronic properties of the 1-azabicyclo[2.2.1]heptane system suggest the potential for unconventional reactivity that remains largely unexplored. Future investigations should aim to uncover and harness these novel reaction pathways:
Ring-Opening Reactions: Controlled ring-opening reactions of the bicyclic framework could provide access to novel and highly functionalized monocyclic nitrogen heterocycles that are difficult to synthesize by other means. The regioselectivity and stereoselectivity of these transformations will be of paramount importance.
Bridgehead Reactivity: The reactivity of the bridgehead carbon and nitrogen atoms is a key area for exploration. Investigating reactions that selectively functionalize these positions could lead to the development of new synthetic handles for further derivatization.
unife.itacs.org-Dipolar Cycloadditions: The nitrogen atom in the 1-azabicyclo[2.2.1]heptane system could potentially participate as a component in unife.itacs.org-dipolar cycloaddition reactions, offering a direct route to more complex fused heterocyclic systems.
C-H Activation: The selective activation and functionalization of C-H bonds within the scaffold would represent a significant advancement in synthetic efficiency. This would allow for the direct introduction of functional groups without the need for pre-functionalized substrates.
Advanced Computational Modeling for Predictive Synthesis and Design
The integration of advanced computational modeling will be instrumental in accelerating the discovery and development of new synthetic routes and functional derivatives of the 1-azabicyclo[2.2.1]heptane system.
Predictive Synthesis: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction mechanisms, predict transition states, and rationalize observed reactivity and selectivity. This will enable the in-silico screening of potential synthetic routes and catalysts, guiding experimental efforts towards the most promising approaches.
Machine Learning in Route Design: The application of machine learning algorithms to large datasets of known chemical reactions can aid in the de novo design of synthetic routes to novel 1-azabicyclo[2.2.1]heptane derivatives. These tools can identify non-obvious synthetic connections and propose innovative strategies.
In Silico Drug Design: Molecular docking and dynamics simulations can be used to predict the binding modes and affinities of 1-azabicyclo[2.2.1]heptane-based ligands with biological targets. This will facilitate the rational design of new drug candidates with improved potency and selectivity.
| Computational Tool | Application in 1-Azabicyclo[2.2.1]heptane Research |
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions, prediction of reactivity |
| Machine Learning | De novo synthetic route design, prediction of reaction outcomes |
| Molecular Docking and Dynamics | In silico screening of bioactive molecules, prediction of binding modes |
Expanding the Scope of Derivatization and Functionalization
To fully explore the chemical space around the 1-azabicyclo[2.2.1]heptane scaffold, a broader range of derivatization and functionalization strategies needs to be developed.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the bicyclic core is a high priority. This would allow for the rapid diversification of complex molecules, which is particularly valuable in drug discovery programs.
Multi-component Reactions: The use of multi-component reactions (MCRs) involving 1-azabicyclo[2.2.1]heptane building blocks can provide rapid access to libraries of structurally diverse compounds with a high degree of molecular complexity.
Click Chemistry: The incorporation of "clickable" functional groups, such as azides and alkynes, onto the scaffold will enable its facile conjugation to other molecules of interest, including polymers, biomolecules, and surfaces, using highly efficient and selective click chemistry reactions.
Design of New Molecular Scaffolds Based on the Bicyclic Framework
The rigid 1-azabicyclo[2.2.1]heptane framework can serve as a versatile building block for the construction of larger and more complex molecular architectures with novel properties.
Bioisosteric Replacements: The 1-azabicyclo[2.2.1]heptane core can be explored as a bioisosteric replacement for other cyclic systems in known bioactive molecules. Its unique conformational constraints may lead to improved pharmacological profiles, such as enhanced potency, selectivity, or metabolic stability.
Fused Heterocyclic Systems: The development of synthetic routes to fuse additional heterocyclic rings onto the 1-azabicyclo[2.2.1]heptane scaffold will generate novel polycyclic systems with unexplored chemical and biological properties.
Oligomers and Polymers: The incorporation of the 1-azabicyclo[2.2.1]heptane unit into oligomeric or polymeric structures could lead to new materials with interesting conformational properties, such as defined helical or folded structures.
Q & A
Q. How can the synthesis of tert-butyl 1-azabicyclo[2.2.1]heptan-3-ylcarbamate be optimized under Mitsunobu conditions?
Methodological Answer: The Mitsunobu reaction is critical for forming the bicyclic lactone intermediate. Key parameters include:
- Reagent ratios : Use 1.2 equivalents of diethyl azodicarboxylate (DEAD) and triphenylphosphine relative to the hydroxyproline precursor to drive lactonization .
- Solvent selection : Ethyl acetate/cyclohexane (3:2 v/v) improves crystallinity during workup, yielding >80% pure product .
- Temperature control : Conduct reactions at 0–5°C to minimize racemization of stereocenters .
Q. What analytical techniques confirm the bicyclic framework and stereochemistry?
Methodological Answer:
- X-ray crystallography : Resolve envelope conformations of the pyrrolidine ring (e.g., C8 deviation from the N1/C6/C7/C9 plane) .
- NMR spectroscopy : Key signals include δ 1.33 ppm (tert-butyl protons) and δ 4.83 ppm (carbamate carbonyl proximity) in DMSO-d6.
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to verify enantiopurity (>97% ee) .
Q. How can intermediates be purified to achieve >97% purity?
Methodological Answer:
- Recrystallization : Use cyclohexane/ethyl acetate (3:2 v/v) for lactone intermediates, achieving sharp melting points (58–59°C) .
- Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for carbamate derivatives .
Advanced Research Questions
Q. What strategies resolve enantiomers of 1-azabicyclo[2.2.1]heptan-3-one intermediates?
Methodological Answer:
- Di-p-toluoyl tartaric acid salts : Resolve racemic mixtures via selective crystallization. Use 0.8 equivalents of di-p-toluoyl-L-tartaric acid in acetone/water (4:1) to isolate the (1S,4R)-isomer with >99% enantiomeric excess .
- Kinetic resolution : Monitor reaction progress using <sup>1</sup>H NMR to track diastereomer ratios during salt formation .
Q. How do reaction mechanisms differ for cis vs. trans amide bond formation in bicyclic derivatives?
Methodological Answer:
- Cis-amides : Exhibit pyramidalization at nitrogen (sum of bond angles = 347.9°) due to steric hindrance, as seen in tert-butyl-7-chloro-6-methyl-2,3-dihydro-2-oxo-6H-3,10b-methano-dioxazino derivatives .
- Trans-amides : Planar geometry (bond angles ~357°) stabilizes hydrogen bonding with carbonyl groups, critical for bioactive conformations .
Q. How can hygroscopic intermediates be stabilized during coupling reactions?
Methodological Answer:
- Storage : Maintain intermediates under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .
- Anhydrous conditions : Use molecular sieves (3Å) in DMF or THF during peptide coupling steps .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for bicyclic carbamates
- Evidence : Melting points range from 58–59°C to 69–72°C , depending on substituents and purity.
- Resolution : Confirm polymorphism via differential scanning calorimetry (DSC) and recrystallize using standardized solvent systems .
Q. Variability in enantiomeric excess (% ee) across synthetic routes
- Evidence : Mitsunobu reactions yield 80–97% ee , while tartaric acid resolution achieves >99% ee .
- Resolution : Optimize stoichiometry of chiral resolving agents and solvent polarity (e.g., acetone vs. ethanol) to enhance selectivity .
Analytical and Computational Tools
Q. How is LC-MS/MS used to characterize reaction byproducts?
Methodological Answer:
Q. What computational models predict conformational stability?
Methodological Answer:
- Molecular dynamics (MD) : Simulate puckering modes of the bicyclic framework using AMBER force fields .
- DFT calculations : Optimize transition states for lactone ring-opening at the B3LYP/6-31G* level .
Methodology Comparison Table
| Synthetic Step | Key Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Mitsunobu lactonization | DEAD, PPh3, 0°C, ethyl acetate | 80%, >97% purity | |
| Enantiomer resolution | Di-p-toluoyl-L-tartaric acid, acetone/H2O | >99% ee | |
| Carbamate crystallization | Cyclohexane/ethyl acetate (3:2) | MP 58–59°C, 97% purity | |
| Chiral HPLC analysis | Chiralpak® AD-H, hexane/isopropanol (90:10) | Baseline separation |
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
